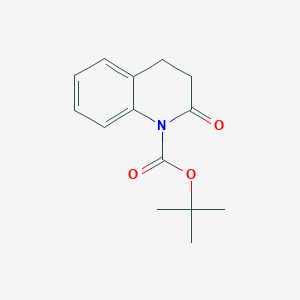

N-Boc-3,4-dihydro-2(1H)-quinolinone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-oxo-3,4-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-7-5-4-6-10(11)8-9-12(15)16/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFHCEVCPJYOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of N Boc 3,4 Dihydro 2 1h Quinolinone

The most common and direct method for the synthesis of N-Boc-3,4-dihydro-2(1H)-quinolinone is the N-acylation of 3,4-dihydro-2(1H)-quinolinone with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the lactam nitrogen.

A general procedure involves dissolving 3,4-dihydro-2(1H)-quinolinone in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A slight excess of di-tert-butyl dicarbonate and a catalytic or stoichiometric amount of a base are then added. The reaction is typically stirred at room temperature until completion. Common bases for this transformation include 4-dimethylaminopyridine (B28879) (DMAP), sodium bicarbonate, or triethylamine. fishersci.co.ukbeilstein-journals.org The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup followed by purification, usually by column chromatography on silica (B1680970) gel, affords the desired this compound in high yield.

A specific example for a related hydroxylated analog, the synthesis of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate, was achieved by reacting 1,2,3,4-tetrahydroquinolin-6-ol (B134114) with di-tert-butyl dicarbonate in dichloromethane, resulting in a 93.8% yield. chemicalbook.com This high efficiency is indicative of the favorability of the Boc protection reaction for this class of compounds.

Interactive Table 1: Representative Conditions for N-Boc Protection of Dihydroquinolinone Analogs

| Substrate | Reagents | Solvent | Base | Temperature | Yield (%) | Reference |

| 1,2,3,4-Tetrahydroquinolin-6-ol | Di-tert-butyl dicarbonate | Dichloromethane | - | 50 °C | 93.8 | chemicalbook.com |

| General Amines | Di-tert-butyl dicarbonate | THF | - | Room Temp. | High | beilstein-journals.org |

| General Amines | Di-tert-butyl dicarbonate | Water/Acetonitrile (B52724)/THF | NaOH, DMAP, NaHCO₃ | Room Temp./40°C | High | fishersci.co.uk |

Chemical Reactivity and Derivatization Strategies of the N Boc 3,4 Dihydro 2 1h Quinolinone Scaffold

The N-Boc Group in Reactivity Modulation and Subsequent Transformations

The Boc group is not merely a passive protecting group; it actively modulates the electronic properties and steric environment of the dihydroquinolinone core, guiding the regioselectivity of subsequent chemical reactions. Its strategic removal is a key step that unlocks further functionalization possibilities.

De-Boc Processes and Regioselective Functionalization of the Nitrogen Atom

The removal of the Boc group is a critical step to enable functionalization at the nitrogen atom. This deprotection is typically accomplished under acidic conditions. mcours.net A variety of reagents and conditions have been developed for this purpose, ranging from strong acids like trifluoroacetic acid (TFA) to milder methods. mcours.netnih.gov For instance, methods using oxalyl chloride in methanol (B129727), nih.gov aqueous phosphoric acid, mcours.net or even catalyst-free thermolysis in water or other solvents have been reported to be effective. mcours.netccsenet.orgnih.gov The choice of deprotection agent often depends on the sensitivity of other functional groups present in the molecule. nih.gov

Once the Boc group is removed to yield 3,4-dihydro-2(1H)-quinolinone, the free secondary amine becomes available for a wide range of regioselective transformations. N-alkylation and N-arylation are common strategies to introduce diversity at this position. nih.govacs.org

N-Alkylation: This can be achieved by reacting the deprotected quinolinone with various alkyl halides or other alkylating agents in the presence of a base. nih.gov For example, reaction with chloroalkylamine hydrochloride salts in DMF with potassium carbonate can furnish N-alkylated products. nih.gov Reductive amination, using aldehydes or ketones in the presence of a reducing agent, is another powerful method for introducing N-alkyl substituents. acs.org

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig reactions, are frequently employed for N-arylation. mdpi.comresearchgate.net The Chan-Lam coupling, for instance, uses copper catalysts to couple the quinolinone nitrogen with arylboronic acids under relatively mild, often aerobic, conditions. mdpi.comresearchgate.net This allows for the synthesis of a broad range of N-aryl-3,4-dihydro-2(1H)-quinolinones.

Table 1: Selected Methods for N-Boc Deprotection

| Reagent/Conditions | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temperature | Variable | mcours.netnih.gov |

| Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | nih.gov |

| HCl | Ethyl Acetate or Dioxane | Room Temperature | Variable | nih.gov |

| Water (catalyst-free) | Water | 100 °C | ~12 minutes | mcours.netccsenet.org |

| Thermolysis | Trifluoroethanol (TFE) | 150 °C | 60 minutes | nih.gov |

Influence of the Boc Group on Ring Reactivity and Selectivity in Subsequent Chemical Steps

The electron-withdrawing nature of the Boc group's carbonyl function deactivates the aromatic ring toward electrophilic substitution, yet its steric bulk and ability to direct metallating agents play a crucial role in controlling the regioselectivity of reactions. The carbamate (B1207046) functionality can direct ortho-lithiation, allowing for functionalization at the C-8 position. researchgate.net This directed metallation provides a powerful tool for introducing substituents adjacent to the nitrogen-bearing ring.

Furthermore, the Boc group influences the reactivity of other parts of the molecule. For example, in copper-catalyzed reactions for synthesizing trifluoromethylated dihydroquinolinones, the N-Boc group is compatible with the reaction conditions, allowing for the formation of the desired trans-products in good yields. mdpi.com This demonstrates that while the Boc group modulates reactivity, it is stable enough to withstand various reaction conditions, making it a valuable tool in multi-step syntheses. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Quinolone Ring System

The aromatic ring of the N-Boc-3,4-dihydro-2(1H)-quinolinone scaffold is susceptible to electrophilic substitution reactions, although the Boc group's deactivating effect must be considered. Reactions such as nitration typically occur on the benzene (B151609) ring. For instance, nitration of 3,4-dihydro-2(1H)-quinolinone can lead to substitution at the C-6 and C-8 positions. researchgate.net The exact regioselectivity is influenced by the reaction conditions and the directing effects of the amide group and the dihydro-lactam ring.

While direct nucleophilic aromatic substitution on the unsubstituted carbocyclic ring is uncommon, such reactions become feasible if the ring is activated by strongly electron-withdrawing groups (like a nitro group) or in metal-catalyzed processes. nih.gov More commonly, derivatization of the aromatic ring is achieved through methods like directed ortho-metallation followed by quenching with an electrophile, as mentioned previously. researchgate.net Electrophilic cyclization of suitably substituted precursors is another key strategy to build the substituted quinoline (B57606) core. nih.gov

Stereoselective α-Functionalization of the Carbonyl Moiety in Dihydroquinolinones

The α-carbon (C-3 position) adjacent to the carbonyl group is a key site for introducing stereocenters. This is typically achieved by generating an enolate or its equivalent, which can then react with various electrophiles. The stereochemical outcome of these reactions can be controlled through the use of chiral auxiliaries, catalysts, or reagents.

While direct asymmetric α-functionalization of this compound itself is a challenging area, related systems demonstrate the feasibility of this approach. Organocatalysis has emerged as a powerful tool for such transformations. For instance, chiral phosphoric acids have been used to catalyze asymmetric aminations. researchgate.net The development of enantioselective Michael-hemiaminalization/oxidation sequences has also enabled the synthesis of highly functionalized 3,4-disubstituted dihydro-2(1H)-quinolinones with excellent diastereoselectivities and enantioselectivities. rsc.org These methods often involve creating α,β-unsaturated precursors which then undergo stereoselective additions. nih.gov

The general principle involves the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophile. The chiral catalyst environment dictates the facial selectivity of the attack, leading to an enantioenriched product. This strategy is crucial for the synthesis of chiral building blocks for pharmaceutical applications. nih.govrsc.org

Further Chemical Transformations and Modifications of the Dihydroquinolinone Core

The this compound core is a launchpad for a variety of other chemical transformations. The lactam ring can be opened, or the carbonyl group can be reduced or transformed into other functionalities.

Ring Expansion/Contraction: Palladium-catalyzed cyclopropane (B1198618) ring expansion has been used as a novel method to construct the 3,4-dihydro-2(1H)-quinolinone core itself, highlighting the versatility of metal-catalyzed transformations in modifying cyclic structures. nih.gov

Oxidation/Dehydrogenation: The dihydroquinolinone can be oxidized to the corresponding quinolinone, introducing aromaticity into the heterocyclic ring.

Functionalization at C-5: Ruthenium-catalyzed C-H bond functionalization directed by the inherent oxo-group has been shown to achieve site-selective alkenylation and other modifications at the C-5 position of the quinolinone ring. acs.orgacs.org

Tandem Reactions: The scaffold can be constructed via tandem radical addition/cyclization reactions of N-phenylcinnamamides, allowing for the simultaneous introduction of substituents at the C-3 and C-4 positions. mdpi.com

These transformations significantly expand the chemical space accessible from the this compound starting material, enabling the synthesis of complex heterocyclic systems and libraries of compounds for biological screening. mdpi.comnih.gov

Table 2: Summary of Derivatization Strategies

| Position | Reaction Type | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| N-1 | Alkylation (post-deprotection) | Alkyl halides, Aldehydes/Ketones + reducing agent | N-substituted dihydroquinolinones | nih.govacs.org |

| N-1 | Arylation (post-deprotection) | Arylboronic acids, Cu or Pd catalysts | N-aryl dihydroquinolinones | mdpi.comresearchgate.net |

| C-3 (α-carbon) | Stereoselective Functionalization | Chiral catalysts (e.g., phosphoric acids), Organocatalysts | Enantioenriched 3-substituted products | researchgate.netrsc.org |

| C-5 | C-H Alkenylation | [Ru(p-cymene)Cl₂]₂, Allyl alcohols | C-5 alkenylated quinolinones | acs.orgacs.org |

| C-6/C-8 | Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | Nitro-substituted dihydroquinolinones | researchgate.net |

| Core | Ring Construction | Pd-catalysis, Cyclopropane precursors | Dihydroquinolinone synthesis | nih.gov |

Construction of Advanced Nitrogen-Containing Heterocyclic Systems

This compound serves as a pivotal building block in synthetic organic chemistry for the creation of more complex nitrogen-containing heterocyclic structures. Its protected nitrogen and activated lactam carbonyl group allow for a range of chemical manipulations, leading to diverse molecular frameworks.

Synthesis of Substituted Tetrahydroquinolines from Dihydroquinolinone Precursors

One of the primary applications of the 3,4-dihydro-2(1H)-quinolinone scaffold is its conversion to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) ring system. Tetrahydroquinolines are prevalent motifs in numerous biologically active compounds and natural products. The transformation from the dihydroquinolinone precursor is typically achieved through the reduction of the C2-lactam carbonyl group.

The N-Boc protecting group on the quinolinone nitrogen is particularly advantageous as it modulates the reactivity of the lactam and can be readily removed under acidic conditions if the unprotected tetrahydroquinoline is the desired product. The reduction of the amide functionality within the this compound core to an amine is a key step. This is commonly accomplished using powerful reducing agents that are capable of reducing amides, such as borane (B79455) (BH₃) complexes or lithium aluminum hydride (LiAlH₄). nih.gov

For instance, in the synthesis of a library of potential neuronal nitric oxide synthase (nNOS) inhibitors, N-substituted 3,4-dihydro-2(1H)-quinolinone derivatives were effectively reduced to the corresponding tetrahydroquinolines. nih.gov The use of a 1 M solution of borane in tetrahydrofuran (B95107) (THF) at room temperature provides a milder alternative to LiAlH₄ and is compatible with a wider array of functional groups that may be present on the aromatic ring or as substituents at other positions. nih.gov This method's broad scope makes it highly valuable for generating diverse libraries of tetrahydroquinoline derivatives for further study.

The general transformation can be represented by the following reaction scheme:

Table 1: General Scheme for Reduction of N-Substituted Dihydroquinolinones

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. Borane-THF complex (BH₃·THF) 2. Aqueous workup | N-Boc-1,2,3,4-tetrahydroquinoline |

| N-Alkyl-3,4-dihydro-2(1H)-quinolinone | 1. Lithium Aluminum Hydride (LiAlH₄) in THF 2. Aqueous workup | N-Alkyl-1,2,3,4-tetrahydroquinoline |

This table illustrates the general reduction methods applicable to the dihydroquinolinone core.

Preparation of Isoquinoline (B145761) Derivatives via Related Methodologies

Role in the Elaboration of Complex Molecular Architectures for Chemical Biology Research

The 3,4-dihydro-2(1H)-quinolinone scaffold is a "privileged structure" in medicinal chemistry and chemical biology, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov Its rigid, bicyclic nature provides a well-defined three-dimensional shape that can be systematically decorated with various functional groups to create potent and selective modulators of biological processes. nih.govnih.gov this compound is an ideal starting point for these synthetic endeavors, as the Boc group protects the nitrogen, allowing for selective modifications at other positions of the molecule.

A prominent example of its utility is in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). nih.gov Overexpression or dysregulation of nNOS is implicated in various neurological disorders. Researchers have designed and synthesized a series of inhibitors based on the 3,4-dihydro-2(1H)-quinolinone and 1,2,3,4-tetrahydroquinoline scaffolds. nih.gov In this work, the dihydroquinolinone core served as a central linker. The amide nitrogen was used as an attachment point for different side chains, often containing basic amine functionalities, while the aromatic ring was substituted to explore structure-activity relationships (SAR). nih.gov

The general approach involved the N-alkylation of a substituted 3,4-dihydro-2(1H)-quinolinone, followed by further functionalization and, in some cases, reduction of the lactam to the corresponding tetrahydroquinoline. nih.gov This systematic elaboration of the core structure allowed for the fine-tuning of inhibitory potency and selectivity against nNOS over other NOS isoforms.

Table 2: Example of Dihydroquinolinone-Based nNOS Inhibitors

| Compound ID (Reference) | Core Scaffold | R Group (at N-1) | Key Biological Finding |

| Compound 31 nih.gov | 6-Nitro-3,4-dihydro-2(1H)-quinolinone | -(CH₂)₂-N(CH₃)₂ | Intermediate for tetrahydroquinoline synthesis |

| (S)-35 nih.gov | 6-(Thiophene-2-carboximidamido)-1,2,3,4-tetrahydroquinoline | -(CH₂)₂-N(CH₃)₂ | Potent and selective nNOS inhibitor (IC₅₀ = 30 nM) |

| Compound 51 nih.gov | 8-Nitro-1,2,3,4-tetrahydroquinoline | -(CH₂)₂-N(CH₃)₂ | 36-fold more potent than its lactam precursor |

This table highlights representative compounds from a study showcasing the elaboration of the dihydroquinolinone scaffold for chemical biology research. The potency of the final compounds demonstrates the value of this molecular architecture.

The versatility of the 3,4-dihydro-2(1H)-quinolinone moiety is further underscored by its presence in several FDA-approved drugs, such as the antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol, validating its importance as a core structure in the design of complex and effective therapeutic agents. nih.gov

Methodological Advancements

Cyclization and Annulation Strategies for Dihydroquinolinone Ring Formation

Palladium-Catalyzed Cyclopropane (B1198618) Ring Expansion Approaches to 3,4-Dihydro-2(1H)-quinolinone Derivatives

A novel and efficient method for the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives involves a palladium-catalyzed cyclopropane ring expansion. acs.orgacs.orgnih.gov This strategy utilizes N-(1'-alkoxy)cyclopropyl-2-haloanilines as starting materials, which undergo a transformation to yield the desired dihydroquinolinone core. acs.orgacs.orgnih.gov The reaction is notable for its tolerance of a variety of functional groups, including esters, nitriles, ethers, and ketones. acs.orgnih.gov

The proposed mechanism for this transformation begins with the oxidative addition of the aryl halide to a palladium(0) species. acs.org This is followed by an intramolecular ligand exchange to form a four-membered azapalladacycle. A subsequent palladium rearrangement, accompanied by the opening of the cyclopropane ring, leads to a more stable seven-membered azapalladacycle. acs.org Finally, reductive elimination produces a 2-alkoxy-3,4-dihydroquinoline, which can be subsequently hydrolyzed to the 3,4-dihydro-2(1H)-quinolinone. acs.org

A key aspect of this methodology is the strategic use of palladium catalysis to facilitate a C–C bond cleavage and formation sequence, effectively expanding the three-membered cyclopropane ring into the six-membered heterocyclic core of the dihydroquinolinone. rsc.org

Table 1: Palladium-Catalyzed Cyclopropane Ring Expansion

| Entry | Aryl Halide | R Group | Yield (%) |

|---|---|---|---|

| 1 | Iodo | Methoxy | 75 |

| 2 | Bromo | Methoxy | 14 |

| 3 | Iodo | Ethoxy | 72 |

| 4 | Iodo | Isopropoxy | 68 |

Data sourced from Organic Letters, 2009, 11 (5), pp 1043–1045. acs.org

Domino and Cascade Reactions for Expedient Dihydroquinolinone Synthesis

Domino and cascade reactions offer an efficient and atom-economical approach to complex molecules like dihydroquinolinones from simple starting materials in a single operation. These sequences minimize purification steps and reduce waste, making them highly attractive for synthetic applications.

A tandem Michael-SNAr (Nucleophilic Aromatic Substitution) annulation reaction has been successfully developed for the synthesis of 1-alkyl-2,3-dihydro-4(1H)-quinolinones. researchgate.net This process involves the reaction of a doubly activated substrate, such as 1-(2-fluoro-5-nitrophenyl)-2-propen-1-one, with primary amines. researchgate.net The reaction sequence is initiated by a Michael addition of the amine to the enone system, followed by an intramolecular SNAr cyclization to form the dihydroquinolinone ring. researchgate.net The success of the final ring closure is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups being crucial for the SNAr step. researchgate.net

This domino approach has also been applied to the synthesis of indole (B1671886) derivatives, where an aza-Michael addition is followed by an SNAr cyclization and subsequent heteroaromatization. nih.gov

The formation of an imine, typically through the reaction of an aldehyde or ketone with a primary amine, is a fundamental transformation in organic synthesis. libretexts.orglibretexts.orgunizin.org This reaction proceeds via the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate which then dehydrates to the imine. libretexts.orgunizin.org

This imine formation can be integrated into a domino sequence for the synthesis of dihydroquinolinones. An imine addition followed by an intramolecular SNAr reaction provides a pathway to construct highly substituted dihydroquinolinone scaffolds. researchgate.net This strategy capitalizes on the reactivity of the in situ-generated imine to participate in the cyclization step.

Dissolving metal reductions, typically employing an alkali metal like sodium or lithium in liquid ammonia, are powerful methods for the reduction of specific functional groups. fiveable.melibretexts.org This technique can be harnessed in a domino sequence for dihydroquinolinone synthesis. For instance, the reduction of a nitro group on an aromatic ring to an amine can be followed by an in-situ cyclization. mdpi.com

A notable application is the domino nitro reduction-Friedländer heterocyclization. mdpi.com In this process, a 2-nitroaromatic carbonyl compound is reduced to the corresponding 2-amino derivative using iron in acetic acid. This intermediate then undergoes a condensation and cyclization reaction with a β-dicarbonyl compound to afford the quinoline (B57606) or quinolinone core. mdpi.com The mechanism involves the reduction of the nitro group, followed by a Knoevenagel condensation and subsequent ring closure. mdpi.com

Multi-catalytic processes, where two or more catalytic cycles operate in a concerted fashion, enable the synthesis of complex molecules from simple precursors in a single pot. An innovative multi-catalytic approach to 3-substituted 2,3-dihydro-4(1H)-quinolinones has been developed. mdpi.com This sequence involves a palladium-catalyzed N-alkylation of a 2-methanesulfonamidobenzaldehyde with an allylic acetate. The resulting intermediate then undergoes an intramolecular Stetter reaction, catalyzed by a thiazolium salt, to furnish the dihydroquinolinone product. mdpi.com

Another elegant multi-catalytic strategy employs a chiral tertiary amine tethered to a bifunctional thiourea (B124793) derivative to achieve the asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones. mdpi.com The thiourea catalyst activates the substrate through hydrogen bonding, facilitating the asymmetric cyclization. mdpi.com These multi-catalytic systems represent a sophisticated and efficient means of constructing complex dihydroquinolinone structures. mdpi.comresearchgate.net

Radical Tandem Cyclizations for 3,4-Disubstituted Dihydroquinolin-2(1H)-ones (e.g., Silver-catalyzed decarboxylative radical addition)

A novel and direct approach for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones involves a silver-catalyzed tandem decarboxylative radical addition/cyclization. nih.govacs.org This methodology utilizes N-arylcinnamamides and aliphatic carboxylic acids as starting materials in an aqueous solution. nih.govacs.org The silver catalyst facilitates a decarboxylative process, generating radicals that subsequently undergo addition and cyclization to form the desired dihydroquinolinone core. nih.govacs.org This method is notable for its operational simplicity and its ability to proceed in an aqueous medium, highlighting its green chemistry credentials. acs.org The reaction demonstrates good functional group tolerance, allowing for the synthesis of a variety of functionalized 3,4-disubstituted dihydroquinolin-2(1H)-ones. acs.orgacs.org

A key feature of this protocol is the simultaneous formation of the six-membered ring and the introduction of substituents at the 3 and 4 positions, which can include alkyl or even trifluoromethyl groups. acs.org This represents one of the more direct routes to this class of compounds. acs.orgacs.org The proposed mechanism likely involves a free radical process. mdpi.com For instance, the reaction of a carboxylic acid with a silver catalyst and an oxidant can generate an alkyl radical, which then adds to the double bond of the N-arylcinnamamide. This is followed by an intramolecular cyclization to form the six-membered ring of the dihydroquinolinone. mdpi.com

This silver-promoted decarboxylative radical addition has also been extended to the synthesis of CF2-containing 3,4-dihydroquinolin-2-ones from oxamic acids and gem-difluoroalkenes, demonstrating the versatility of this approach for accessing structurally diverse derivatives with potential applications in medicinal chemistry. nih.gov

Organocatalytic Asymmetric Mannich Reactions Involving Dihydro-3-carboalkoxy-2-quinolones

The construction of chiral centers, particularly quaternary ones, is a significant challenge in organic synthesis. Organocatalytic asymmetric Mannich reactions have emerged as a powerful tool to address this challenge in the context of dihydroquinolin-2-one synthesis. researchgate.net Specifically, the reaction between dihydro-3-carboalkoxy-2-quinolones and preformed N-Boc imines, catalyzed by cinchona alkaloid-derived thiourea catalysts, provides access to biologically important 3,3-disubstituted-dihydro-2-quinolones. researchgate.net

This method yields products with good to high enantioselectivities and moderate diastereoselectivities. researchgate.net The use of bifunctional amino-thiourea catalysts derived from cyclohexyldiamine has also been shown to be effective, providing the desired products in high enantio- and good diastereoselectivities. nih.gov This approach represents the first organocatalytic asymmetric Mannich reaction employing 3,4-dihydro-2-quinolones for the synthesis of these valuable 3,3-disubstituted derivatives. nih.gov The reaction can utilize both pre-formed N-Boc imines and their amidosulfone precursors. nih.gov

Gold-Catalyzed Cyclization Pathways for N-Boc-Protected Heterocycles

While specific examples for the direct synthesis of this compound using gold catalysis were not found in the provided search results, gold catalysis is a well-established and powerful tool for the cyclization of various heterocycles. Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack, leading to the formation of a wide range of carbo- and heterocyclic structures. For instance, gold-catalyzed endo-cyclizations of 1,4-diynes have been successfully employed to synthesize seven-membered ring heterocycles. nih.gov Given the versatility of gold catalysis, it is plausible that this methodology could be adapted for the cyclization of appropriately designed N-Boc protected precursors to yield dihydroquinolinone structures. The development of such a pathway would offer a complementary approach to existing methods.

Iron-Catalyzed Decarbonylative Cascade Reactions to Construct 3,4-Dihydroquinolin-2(1H)-ones

Iron catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysis. While a direct decarbonylative cascade to 3,4-dihydroquinolin-2(1H)-ones was not explicitly detailed, iron-catalyzed cascade reactions have been successfully applied to the synthesis of related heterocyclic structures like oxindoles. For example, an iron-catalyzed carbodi- and trichloromethylation of activated alkenes has been developed. nih.gov This reaction proceeds via a cascade mechanism and allows for the highly efficient synthesis of various chloro-containing oxindoles. nih.gov The development of an analogous iron-catalyzed decarbonylative cascade reaction starting from suitable precursors could provide a novel and efficient route to the 3,4-dihydroquinolin-2(1H)-one framework.

Functional Group Transformations and Precursor Design for 3,4-Dihydro-2(1H)-quinolinone Synthesis

The synthesis of 3,4-dihydro-2(1H)-quinolinones often relies on the careful design of precursors and subsequent functional group transformations. A common strategy involves the cyclization of N-arylacrylamides. organic-chemistry.org The nature of the substituents on both the aryl ring and the acrylamide (B121943) moiety can be varied to access a diverse range of final products.

Domino reactions, also known as tandem or cascade reactions, provide an efficient strategy for the synthesis of dihydroquinolinones from simple starting materials. nih.gov These reactions can involve a variety of transformations in a single operation, such as reduction or oxidation followed by cyclization, SNAr-terminated sequences, and acid-catalyzed ring closures. nih.gov For example, a domino Michael-SNAr approach has been used to synthesize highly substituted 2,3-dihydro-4(1H)-quinolinones. nih.gov

Another approach involves the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, an important intermediate for the antipsychotic drug aripiprazole (B633). google.com One synthetic route starts with resorcinol, which is esterified with 3-chloropropionyl chloride. The resulting intermediate then undergoes an intramolecular Friedel-Crafts acylation to form 7-hydroxy-chroman-2-one, which is subsequently converted to the target dihydroquinolinone via aminolysis. google.com This highlights how precursor design and a sequence of functional group transformations can lead to valuable derivatives.

The table below summarizes some key precursor types and the resulting dihydroquinolinone structures.

| Precursor Type | Reaction Type | Resulting Structure |

| N-arylcinnamamides and aliphatic carboxylic acids | Silver-catalyzed radical tandem cyclization | 3,4-Disubstituted dihydroquinolin-2(1H)-ones |

| Dihydro-3-carboalkoxy-2-quinolones and N-Boc imines | Organocatalytic asymmetric Mannich reaction | 3,3-Disubstituted-dihydro-2-quinolones |

| N-Arylazetidin-2-ones | Triflic acid-promoted Fries-like rearrangement | 2,3-Dihydro-4(1H)-quinolinones |

| 2-Alkynylanilines and ketones | Brønsted acid-mediated sequential reaction | 2,2,3-Substituted-2,3-dihydroquinolin-4(1H)-ones |

Stereoselective and Asymmetric Synthesis of Dihydroquinolinone Frameworks

The development of stereoselective and asymmetric methods for the synthesis of dihydroquinolinones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

A variety of chiral catalysts have been employed to achieve enantioselective synthesis of the dihydroquinolinone framework.

Palladium Catalysis: The use of a P-chiral monophosphorus ligand, BI-DIME, in a palladium-catalyzed decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids provides structurally diverse 3,4-dihydroquinolin-2-ones with two contiguous stereogenic centers in good yields and very good stereoselectivities. organic-chemistry.org

Ruthenium Catalysis: Ru(II)-N-heterocyclic carbene (NHC) complexes have been successfully used for the asymmetric hydrogenation of 2-quinolones to afford chiral 3,4-dihydro-2-quinolones. nih.gov This method provides access to optically active products with moderate to excellent enantioselectivities under mild reaction conditions. nih.gov

Iridium Catalysis: Chiral Ir-SpiroPAP catalysts have been employed for the asymmetric partial hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, yielding chiral 1,4-dihydroquinolines with high yields and exceptional enantioselectivity. nih.gov These products can be valuable precursors for chiral dihydroquinolinones.

Organocatalysis: As mentioned previously, cinchona alkaloid-derived thioureas and bifunctional amino-thioureas are effective organocatalysts for the asymmetric Mannich reaction, leading to enantioenriched 3,3-disubstituted-dihydro-2-quinolones. researchgate.netnih.gov

Radical Cyclizations with Chiral Auxiliaries: An alternative approach involves the use of axially chiral precursors. Radical cyclizations of enantioenriched α-halo-ortho-alkenyl anilides proceed with exceptionally high transfer of axial chirality to the new stereocenter of the 3,4-dihydroquinolin-2-one product, often exceeding 95%. nih.gov

The table below provides a summary of different chiral catalysts and their application in the synthesis of chiral dihydroquinolinone frameworks.

| Catalyst System | Reaction Type | Chiral Product | Enantioselectivity |

| Palladium / BI-DIME | Decarboxylative [4+2] Cycloaddition | 3,4-Disubstituted dihydroquinolin-2-ones | Very Good |

| Ru(II)-NHC | Asymmetric Hydrogenation | 3,4-Dihydro-2-quinolones | Moderate to Excellent |

| Iridium / SpiroPAP | Asymmetric Hydrogenation | Chiral 1,4-dihydroquinolines | Up to 99% ee |

| Cinchona Alkaloid-derived Thiourea | Asymmetric Mannich Reaction | 3,3-Disubstituted-dihydro-2-quinolones | Good to High |

| Axially Chiral Precursor | Radical Cyclization | 3,4-Dihydroquinolin-2-ones | >95% Chirality Transfer |

Dynamic Kinetic Resolution Strategies for Enantioenriched Dihydroquinolinone Derivatives

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from a racemic mixture, with the potential to achieve a theoretical yield of 100% of a single enantiomer. This is accomplished by combining a rapid racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. While specific examples of DKR applied directly to this compound are not extensively documented, strategies employed for structurally related compounds highlight the potential of this approach.

One prominent strategy involves the use of a chiral base to effect a kinetic resolution. For instance, the kinetic resolution of N-Boc-2-aryldihydroquinolines has been achieved with high enantioselectivity through lithiation with n-butyllithium in the presence of the chiral ligand (-)-sparteine. nih.gov In this process, one enantiomer is preferentially deprotonated and can then be trapped with an electrophile, leaving the unreacted enantiomer in high enantiomeric excess. For this to be a dynamic kinetic resolution, in-situ racemization of the slower-reacting enantiomer would be required.

A highly effective DKR strategy often involves the combination of a biocatalyst for the resolution step and a metal catalyst for the racemization. A notable example is the chemoenzymatic DKR of atropoisomeric 2-(quinolin-8-yl)benzylalcohols. nih.gov In this system, a lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer, while a ruthenium catalyst, like Shvo's catalyst, facilitates the racemization of the unreacted alcohol. nih.gov This synergistic approach allows for the high-yield synthesis of enantioenriched products. Adapting this methodology to 3-substituted-3,4-dihydro-2(1H)-quinolinones, where the stereocenter is at the 3-position, could involve a lipase selectively acting on a functional group at this position while a suitable catalyst racemizes the stereocenter.

The following table summarizes a representative kinetic resolution of a dihydroquinoline derivative, which serves as a basis for developing a DKR process.

| Entry | Substrate | Chiral Ligand | Electrophile | Product Yield (%) | Enantiomeric Ratio (er) of Unreacted Substrate |

| 1 | N-Boc-2-phenyldihydroquinoline | (+)-Sparteine | Acetone | 46 | 84:16 |

Data sourced from a study on the kinetic resolution of 2-aryldihydroquinolines. nih.gov

Another approach to achieving enantioenriched dihydroquinolinones is through asymmetric transfer hydrogenation in a kinetic resolution protocol. Racemic 3-aryl-1-indanones have been successfully resolved using a (R,R)- or (S,S)-Ts-DENEB catalyst, yielding cis-3-arylindanols and the unreacted indanone in high enantiomeric excess. rsc.org The resulting enantioenriched indanone can then be converted to the corresponding (S)-4-aryl-3,4-dihydroquinolin-2(1H)-one. rsc.org For a DKR to be effective in this scenario, a compatible racemization catalyst for the starting indanone would be necessary.

Solid-Phase Synthetic Approaches to Dihydroquinolinone Derivatives

Solid-phase synthesis has emerged as a valuable tool for the rapid generation of libraries of small molecules for drug discovery and other applications. The synthesis of dihydroquinolinone derivatives on a solid support offers advantages in terms of purification and automation.

A key strategy for the solid-phase synthesis of 3,4-dihydro-2(1H)-quinolinones involves the rearrangement of β-lactam intermediates. sigmaaldrich.com In this approach, a resin-bound amino acid can be used as the starting point. The synthesis proceeds through the formation of a β-lactam on the solid support, which then undergoes a rearrangement to yield the desired dihydroquinolinone skeleton. This method allows for the introduction of diversity at various positions of the dihydroquinolinone core by using a range of building blocks in the synthetic sequence.

While not dihydroquinolinones, the solid-phase synthesis of the closely related dihydroquinazoline-2(1H)-ones provides a blueprint for potential synthetic routes. nih.gov In one such synthesis, a Rink amide resin is utilized as the solid support. The synthesis begins with the attachment of a suitable amino acid, followed by a series of reactions to construct the heterocyclic ring. Cleavage from the resin at the final step yields the desired product. The following table outlines a general scheme for the solid-phase synthesis of a related heterocyclic system, which can be conceptually applied to dihydroquinolinones.

| Resin | Starting Material | Key Reaction Steps | Cleavage Condition |

| Rink Amide Resin | N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid | 1. Coupling to resin 2. Alloc deprotection 3. Sulfonylation 4. Nucleophilic aromatic substitution/cyclization | Trifluoroacetic acid |

Based on a synthetic strategy for dihydroquinazoline-2(1H)-ones. nih.gov

The choice of resin and linker is crucial in solid-phase synthesis. For the synthesis of dihydroquinolinones, resins such as the Merrifield resin or Wang resin can be employed, with linkers that are stable to the reaction conditions but can be cleaved efficiently at the end of the synthesis. The ability to perform reactions in excess to drive them to completion and the ease of purification by simple filtration and washing are significant benefits of this approach.

Mechanistic Principles and Elucidation in Dihydroquinolinone Chemistry

Investigation of Reaction Pathways: Radical, Ionic, and Concerted Mechanisms

The cyclization to form the dihydroquinolinone ring can be initiated and propagated through distinct reactive intermediates.

Radical Mechanisms: Free radical-initiated cyclizations have emerged as a powerful tool for constructing the dihydroquinolinone framework, often starting from N-arylcinnamamides. These reactions typically involve the generation of a radical species that adds to the double bond, followed by an intramolecular cyclization.

Generation of Radicals: Radicals are generated from various precursors. For instance, silver-catalyzed reactions can utilize CF₃SO₂Na as a trifluoromethyl radical source. mdpi.com Similarly, iron(II) can induce a single-electron transfer (SET) to the O–O bond of a perester, generating an alkyl radical. mdpi.com Metal-free methods also exist, such as the use of K₂S₂O₈ as an oxidant to initiate radical formation. mdpi.com

Reaction Sequence: A common pathway involves the initial generation of a radical (e.g., alkyl or trifluoromethyl), which then adds to the β-position of the α,β-unsaturated amide. The resulting radical intermediate subsequently undergoes a 6-endo cyclization onto the aryl ring, followed by an aromatization step (often via deprotonation or oxidation) to yield the final 3,4-disubstituted dihydroquinolinone product. mdpi.com For example, the rhenium-catalyzed reaction of cinnamamides with PhI(O₂CR)₂ proceeds through an isopropyl radical addition, followed by cyclization and re-aromatization. mdpi.com

Ionic Mechanisms: Ionic pathways, involving either electrophilic or nucleophilic intermediates, are widely employed in dihydroquinolinone synthesis.

Electrophilic Cyclization: In this approach, an electrophile is generated, which is then attacked by the electron-rich double bond of an N-arylcinnamide. The subsequent intramolecular cyclization onto the N-aryl group forms the quinolinone ring. A notable example is the synthesis of cis-4-aryl-3-arylthio-substituted dihydroquinolinones using N-arylthiosuccinimides in the presence of a Lewis acid like BF₃·OEt₂. The Lewis acid activates the sulfur reagent to generate an electrophilic thio-intermediate, which is attacked by the alkene, leading to a cationic intermediate that cyclizes. mdpi.com

Nucleophilic Cyclization (Domino Reactions): Domino sequences, such as the Michael-SₙAr approach, are also effective. Here, a primary amine performs a Michael addition to an enone system, and the resulting intermediate undergoes an intramolecular SₙAr ring closure to form the dihydroquinolinone ring. nih.gov Acid-catalyzed processes, such as the Fries-like rearrangement of N-arylazetidin-2-ones promoted by triflic acid, also fall under ionic mechanisms, proceeding through acylation and cyclization steps. nih.gov

Concerted Mechanisms: Concerted reactions, where bond breaking and bond-forming occur simultaneously in a single transition state, offer another route.

Photocyclization: Certain N-arylacrylamides can undergo a photocyclization to yield dihydroquinolinones. Mechanistic studies suggest that upon UV irradiation, the reaction can proceed via energy transfer and a concerted, exclusive 1,3-hydrogen shift to form the product. organic-chemistry.org

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction, a type of pericyclic reaction, can be used to construct the heterocyclic ring. For instance, N-heterocyclic carbene (NHC) catalysis can facilitate a [4+2] annulation between ortho-quinone methide imines and carboxylic acids to asymmetrically synthesize dihydroquinolin-2-ones. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalyst and reagents is critical in directing the reaction towards the desired dihydroquinolinone product with high efficiency and selectivity (chemo-, regio-, and diastereoselectivity).

Catalysts: A wide array of catalysts are employed in dihydroquinolinone synthesis.

Transition Metal Catalysts:

Palladium (Pd): Widely used for cross-coupling and C-H activation reactions. Excited-state palladium photocatalysis can initiate single-electron transfer (SET) with unactivated alkyl halides to generate alkyl radicals for subsequent cyclization. mdpi.com

Iron (Fe): Inexpensive iron salts like FeCl₂·4H₂O are effective catalysts for radical cyclizations using peresters as alkylating reagents, often providing excellent diastereoselectivity. mdpi.com

Silver (Ag): AgNO₃ is frequently used to catalyze radical reactions, such as the decarboxylative coupling of N-arylcinnamamides with aliphatic carboxylic acids, using K₂S₂O₈ as an oxidant. mdpi.com

Rhodium (Rh) and Ruthenium (Ru): These metals are used in C-H amidation and coupling reactions to form the quinolinone ring system. organic-chemistry.orgorganic-chemistry.org

Organocatalysts: These metal-free catalysts offer a green alternative.

N-Heterocyclic Carbenes (NHCs): Used in annulation reactions, such as the [4+2] cycloaddition to form dihydroquinolinones. researchgate.net

Thiourea (B124793) Derivatives: Bifunctional thiourea catalysts, often derived from quinine (B1679958), can activate substrates through hydrogen bonding and use a tethered basic moiety to effect cyclization, controlling stereochemistry in the process. nih.gov

Lewis Acids: Catalysts like AlCl₃ and BF₃·OEt₂ are used to promote Friedel-Crafts-type cyclizations or to activate substrates towards nucleophilic attack. mdpi.comgoogle.com

Reagents: The reagents used in conjunction with catalysts determine the specific transformation that occurs.

Oxidants: K₂S₂O₈ and Oxone are common oxidants that can initiate radical pathways or be involved in oxidative cyclization steps. mdpi.com

Radical Precursors: Reagents such as CF₃SO₂Na, peresters, and unactivated alkyl halides serve as sources for trifluoromethyl and alkyl radicals, respectively, enabling the introduction of these functional groups at the 3-position of the dihydroquinolinone ring. mdpi.com

Bases: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and cesium carbonate (Cs₂CO₃) are used to generate enolates for annulation reactions or to facilitate elimination steps. organic-chemistry.orgorganic-chemistry.org

The table below summarizes the role of selected catalysts in dihydroquinolinone synthesis.

Table 1: Role of Catalysts in Dihydroquinolinone Synthesis| Catalyst | Catalyst Type | Reaction Type | Role of Catalyst | Ref |

|---|---|---|---|---|

| FeCl₂·4H₂O | Transition Metal | Radical Alkylation/Cyclization | Initiates single-electron transfer (SET) to perester to form alkyl radical. | mdpi.com |

| AgNO₃ / K₂S₂O₈ | Transition Metal / Oxidant | Radical Decarboxylation/Cyclization | Ag(I) is oxidized to Ag(II), which promotes radical formation from carboxylic acids. | mdpi.com |

| BF₃·OEt₂ | Lewis Acid | Electrophilic Sulfenylation/Cyclization | Activates N-thiosuccinimide to generate an electrophilic sulfur species. | mdpi.com |

| Quinine-derived Thiourea | Organocatalyst | Asymmetric Intramolecular Conjugate Addition | Activates substrate via H-bonding and directs stereoselective ring closure. | nih.gov |

| Palladium(0) | Transition Metal | Photocatalytic Radical Cyclization | Photoexcited Pd(0) engages in SET with alkyl halides to form alkyl radicals. | mdpi.com |

Mechanisms of Stereochemical Control in Asymmetric Dihydroquinolinone Synthesis

Achieving stereocontrol, particularly in the creation of chiral centers at the C3 and C4 positions, is a key objective in modern organic synthesis. This is typically accomplished using chiral catalysts that create a chiral environment around the reacting substrates.

Chiral Metal Complexes: Asymmetric synthesis can be achieved using transition metals coordinated to chiral ligands. For example, a chiral N,N'-dioxide nickel(II) complex catalyzes an asymmetric intramolecular conjugate addition. The chiral ligand environment around the metal center forces the substrate to adopt a specific conformation during the cyclization step, leading to an enantioenriched product. However, the enantioselectivity can be sensitive to the electronic properties of the substrate. nih.gov

Bifunctional Organocatalysis: A powerful strategy involves catalysts that have both an acidic (or hydrogen-bond donating) site and a basic site. In the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones, a chiral catalyst derived from quinine features a thiourea moiety and a basic quinuclidine (B89598) nitrogen. nih.gov The thiourea group hydrogen-bonds to and activates the substrate (a β-ketoester), while the quinuclidine base deprotonates a sulfonamide. This dual activation brings the reacting partners into a specific, constrained orientation, leading to a highly stereoselective intramolecular conjugate addition. nih.gov

Enantioselective Hydrogenation: Chiral dihydroquinolinones can be prepared via a cascade reaction starting with the enantioselective hydrogenation of a prochiral ketone. Using a platinum catalyst modified with a chiral Cinchona alkaloid, the hydrogenation of a 2-nitrophenylpyruvate derivative proceeds with high enantioselectivity. The resulting amino group then undergoes spontaneous intramolecular cyclization to form the chiral 3-hydroxy-3,4-dihydroquinolin-2(1H)-one. The chiral alkaloid on the catalyst surface directs the approach of the hydrogen to one face of the ketone, establishing the stereocenter. researchgate.net

The table below details examples of asymmetric synthesis methods for dihydroquinolinones.

Table 2: Mechanisms of Stereochemical Control| Method | Catalyst System | Mechanism of Stereocontrol | Ref |

|---|---|---|---|

| Asymmetric Intramolecular Conjugate Addition | Chiral N,N'-dioxide Nickel(II) complex | Chiral ligand environment around Ni(II) dictates the facial selectivity of the cyclization. | nih.gov |

| Asymmetric Intramolecular Conjugate Addition | Quinine-derived bifunctional thiourea | Dual activation via H-bonding (thiourea) and Brønsted base catalysis (quinuclidine) in a chiral scaffold enforces a stereoselective cyclization pathway. | nih.gov |

| Catalytic Asymmetric [4+2] Annulation | N-Heterocyclic Carbene (NHC) | Chiral NHC catalyst controls the enantioselectivity of the cycloaddition reaction. | researchgate.net |

| Enantioselective Hydrogenation Cascade | Cinchona alkaloid-modified Platinum | The chiral alkaloid on the catalyst surface directs hydrogenation to one prochiral face of the keto group, setting the stereocenter prior to cyclization. | researchgate.net |

Advanced Analytical and Spectroscopic Techniques for Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of N-Boc-3,4-dihydro-2(1H)-quinolinone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals corresponding to the aromatic protons of the quinolinone core, the methylene (B1212753) protons of the dihydro portion, and the protons of the N-Boc protecting group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic ring. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling relationships, confirming the connectivity of the aliphatic chain. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbon of the lactam, the quaternary carbon of the Boc group, the aromatic carbons, and the aliphatic carbons of the dihydro-ring. The chemical shifts provide insight into the electronic structure of the molecule. researchgate.netrsc.org Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning each proton signal to its directly attached carbon and to neighboring carbons, respectively, thereby completing the structural puzzle. researchgate.net

A representative, though general, set of expected NMR data is presented below. Actual values can vary slightly based on the solvent and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.5 (s, 9H) | ~28.0 |

| C (CH₃)₃ | N/A | ~82.0 |

| -CH₂-C=O | ~2.7 (t, 2H) | ~30.0 |

| Ar-CH₂- | ~3.0 (t, 2H) | ~38.0 |

| Aromatic CH | ~7.2-7.8 (m, 4H) | ~115-138 |

| Aromatic C-N | N/A | ~140 |

| C=O | N/A | ~170 |

| Boc C=O | N/A | ~152 |

Note: This table is a generalized representation. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns.

Under electrospray ionization (ESI), a soft ionization technique, the compound typically forms a protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high precision.

Electron impact (EI) ionization, a higher-energy method, induces characteristic fragmentation of the molecule. The tert-butoxycarbonyl (Boc) group is known to undergo specific fragmentation pathways. xml-journal.net Common fragmentation patterns for N-Boc protected compounds include the loss of isobutylene (B52900) (C₄H₈, 56 Da) and the subsequent loss of carbon dioxide (CO₂, 44 Da). xml-journal.net The loss of the entire Boc group (C₅H₉O₂, 101 Da) is also a prominent fragmentation pathway. xml-journal.netlibretexts.org Analysis of these fragments helps to confirm the presence of the Boc protecting group and the core dihydroquinolinone structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ | 248.13 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | 192.08 | Loss of isobutylene |

| [M-Boc+H]⁺ | 147.07 | Loss of the Boc group |

| [M-C₄H₈-CO₂+H]⁺ | 148.07 | Loss of isobutylene and carbon dioxide |

Note: These values are theoretical and based on the expected fragmentation of Boc-protected compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for the separation of chiral derivatives.

For purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid. The sample is injected into the system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the quinolinone core contains a chromophore. The purity of the sample is determined by the relative area of the main peak in the chromatogram. ptfarm.pl

While this compound itself is not chiral, many of its derivatives are. nih.govnih.gov Chiral HPLC is a critical tool for separating the enantiomers of these derivatives. researchgate.netdoi.org This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.com Polysaccharide-based CSPs are commonly used for the separation of quinolone and dihydroquinolinone derivatives. nih.govdoi.org The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times on the column. Supercritical fluid chromatography (SFC) with chiral columns has also proven to be a highly effective and rapid method for separating enantiomers of related heterocyclic compounds. doi.orgbohrium.com

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Purity Assessment (Reversed-Phase) | Chiral Separation |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient | Isocratic mixture (e.g., Hexane/Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm | UV at ~254 nm |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Dihydroquinolinone Derivatives

In the case of chiral derivatives, X-ray crystallography of a single crystal can unambiguously determine the absolute stereochemistry of each chiral center. This is particularly crucial in pharmaceutical research, where the biological activity of enantiomers can differ significantly. The crystal structure reveals the spatial arrangement of the atoms, confirming the R or S configuration of stereocenters. nih.gov

Furthermore, X-ray diffraction studies on related N-acyl heterocyclic compounds have shown that these molecules often adopt a single, preferred conformation in the solid state. researchgate.net This information is valuable for understanding intermolecular interactions in the crystal lattice and can be used in computational modeling and drug design to predict how a molecule might bind to a biological target. nih.gov While obtaining suitable crystals can be a challenge, the detailed structural insights provided by X-ray crystallography are unparalleled. cambridge.org

Computational and Theoretical Chemistry Applications to N Boc 3,4 Dihydro 2 1h Quinolinone Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction and Energetic Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to elucidate reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and transition states. This allows for the construction of detailed potential energy surfaces, providing a quantitative understanding of reaction feasibility and kinetics.

In the context of synthesizing dihydroquinolinone cores, DFT calculations have been instrumental in validating and predicting reaction pathways. For instance, in metal-catalyzed cyclization reactions to form the quinolinone ring, DFT can help distinguish between different plausible mechanisms. beilstein-journals.org Studies on related copper-catalyzed tandem arylation-cyclization reactions have used DFT to compare the energy profiles of competing pathways, such as whether an initial aryl transfer is more favorable than the ring-closing step. beilstein-journals.org

A typical DFT study on a proposed reaction for forming or functionalizing N-Boc-3,4-dihydro-2(1H)-quinolinone would involve:

Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) and to calculate thermodynamic properties like Gibbs free energy.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

For example, in a proposed electrophilic cyclization of an N-Boc protected N-arylamide to form the dihydroquinolinone ring, DFT can model the key steps. mdpi.compreprints.org This includes the formation of a critical intermediate and the subsequent intramolecular cyclization. The calculated activation energies (ΔG‡) for each step reveal the rate-determining step of the entire process.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Two-Step Reaction

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for Step 1 | +21.5 |

| Intermediate | Cyclization Intermediate | -5.2 |

| TS2 | Transition State for Step 2 | +15.8 |

| Products | Final Dihydroquinolinone | -15.0 |

Note: This table is illustrative, based on typical values from DFT studies on similar heterocyclic systems.

These energetic analyses are crucial for optimizing reaction conditions. By understanding which step has the highest energy barrier, chemists can rationally choose catalysts or reagents that specifically lower the energy of that transition state, thereby improving reaction efficiency and yield. researchgate.net

Theoretical Modeling of Stereochemical Induction and Selectivity in Asymmetric Transformations

The synthesis of chiral molecules with high enantioselectivity is a cornerstone of modern pharmaceutical chemistry. This compound can be a precursor to chiral derivatives, and theoretical modeling is essential for understanding and predicting the stereochemical outcomes of asymmetric reactions. researchgate.net

When a chiral catalyst is used to induce asymmetry, computational methods can model the catalyst-substrate complex to reveal the origins of stereoselectivity. rsc.org DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to calculate the energies of the diastereomeric transition states that lead to the different enantiomers of the product. researchgate.net The difference in activation energy between these competing transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) observed experimentally.

Key aspects investigated through theoretical modeling include:

Non-covalent Interactions: Identifying crucial hydrogen bonds, steric repulsions, or π-π stacking interactions between the substrate and the chiral catalyst in the transition state. These interactions often stabilize one diastereomeric transition state over the other.

Catalyst Conformation: Determining the active conformation of the catalyst and how it orients the substrate for a selective reaction.

Substrate Control: Analyzing how the N-Boc protecting group and other substituents on the dihydroquinolinone core influence the approach of reagents.

For example, in an organocatalyzed asymmetric functionalization at the C3 position of this compound, two transition states, TS-R and TS-S, would be modeled, leading to the (R) and (S) products, respectively. A significant energy difference between them would predict a high enantioselectivity. Computational studies have shown that for many asymmetric reactions, attractive non-covalent interactions are the key to achieving high enantioselectivity. researchgate.net This knowledge allows for the rational design of new, more effective chiral catalysts. rsc.org

Table 2: Example of Calculated Energy Barriers for an Asymmetric Reaction

| Transition State | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | Predicted Enantiomeric Excess |

|---|---|---|---|

| TS-S | (S)-Product | 18.2 | 98% ee |

| TS-R | (R)-Product | 20.5 |

Note: This table is a representative example illustrating how the calculated energy difference (ΔΔG‡ = 2.3 kcal/mol) translates to a high predicted enantiomeric excess.

Conformational Analysis and Molecular Dynamics Simulations of the Dihydroquinolinone Core

The three-dimensional shape and flexibility of the this compound molecule are critical to its reactivity and interactions with other molecules, such as enzymes or catalysts. Computational methods provide detailed insight into the conformational landscape of this heterocyclic core.

Conformational Analysis using DFT or other quantum mechanical methods can identify the most stable low-energy conformers of the molecule. fsu.edu The dihydroquinolinone ring is not planar and can adopt different puckered conformations, such as a twist-boat or sofa. The bulky N-Boc group significantly influences the conformational equilibrium due to its steric requirements and the possibility of restricted rotation around the N-C(O) bond. DFT calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. fsu.edu

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com By using a force field to describe the interactions between atoms, MD simulations can model the molecule's movements, including bond vibrations, angle bending, and torsional rotations. This provides a picture of the molecule's flexibility and the accessibility of different conformations at a given temperature. For this compound, MD simulations can reveal:

The preferred orientation of the Boc group relative to the quinolinone ring.

The flexibility of the six-membered dihydro-ring and how it might change upon binding to a catalyst or receptor. mdpi.com

The stability of intermolecular interactions, such as hydrogen bonds, in different solvent environments.

The Automated Topology Builder (ATB) is a repository that can generate the necessary parameters (topologies) for running MD simulations on molecules like 3,4-dihydro-2(1H)-quinolinone, facilitating such studies. uq.edu.au

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-arylamide |

Future Directions and Emerging Research Avenues in N Boc 3,4 Dihydro 2 1h Quinolinone Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The pursuit of green and sustainable chemistry has spurred the development of novel synthetic routes to N-Boc-3,4-dihydro-2(1H)-quinolinone and related scaffolds with improved atom economy. Atom economy is a central concept in green chemistry, emphasizing the maximization of the incorporation of all materials used in the process into the final product. organic-chemistry.org

Current research efforts are directed towards catalytic and one-pot procedures that minimize waste and enhance efficiency. For instance, the development of transition-metal-free catalytic systems is a significant area of interest. mdpi.com One such approach involves the use of cesium carbonate as a catalyst for the synthesis of quinoline (B57606) derivatives from substituted o-nitrotoluenes and olefins, a method that offers a high degree of atom economy as water is the only byproduct. whiterose.ac.ukrsc.org While not yet specifically applied to this compound, this strategy represents a promising avenue for future research.

Another sustainable approach is the use of biocatalysis. Enzymes offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents. mdpi.comnih.govmdpi.com The application of biocatalytic methods, such as enzymatic cascade reactions, for the synthesis of quinolinone precursors could significantly improve the environmental footprint of their production. mdpi.comresearchgate.net For example, a novel biocatalytic decarboxylative Michael addition has been reported for the synthesis of 1,4-benzoxazinone derivatives, showcasing the potential of enzymes in constructing complex heterocyclic systems in a one-pot process. nih.gov

The development of synthetic routes with enhanced atom economy is crucial for the large-scale and environmentally responsible production of this compound. The table below summarizes some emerging sustainable synthetic strategies applicable to quinolinone synthesis.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Transition-Metal-Free Catalysis | Avoids the use of expensive and potentially toxic heavy metals. | Reduced cost, lower environmental impact, and simplified purification. |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced solvent waste, and time savings. |

| Biocatalysis | Utilizes enzymes to catalyze reactions with high specificity. | Mild reaction conditions, high enantioselectivity, and biodegradability of catalysts. |

| Photoredox Catalysis | Uses visible light to initiate chemical reactions via single-electron transfer. whiterose.ac.uk | Mild reaction conditions and access to novel reaction pathways. whiterose.ac.uk |

Exploration of New Chemical Transformations for Broader Diversification of the Scaffold

The N-Boc protecting group on the quinolinone nitrogen offers a unique handle for a variety of chemical transformations, allowing for the diversification of the scaffold and the synthesis of novel derivatives. Future research will likely focus on exploring new and more efficient methods for the functionalization of this compound.

One promising area is the application of modern catalytic methods, such as C-H activation. nih.govacs.org Direct C-H functionalization allows for the introduction of various substituents onto the aromatic ring of the quinolinone core without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. nih.govnih.gov Palladium-catalyzed C-H activation has been successfully employed for the regioselective functionalization of quinolines and their N-oxides, and similar strategies could be adapted for this compound. nih.gov

Photoredox catalysis is another powerful tool for accessing novel chemical transformations. whiterose.ac.ukresearchgate.net By using visible light as a renewable energy source, photoredox catalysis can facilitate a wide range of reactions under mild conditions, including the generation of carbamoyl radicals for the synthesis of 3,4-dihydroquinolin-2-ones. whiterose.ac.uk This approach could be leveraged to introduce new functional groups and build complex molecular architectures around the this compound core.

Furthermore, the exploration of cascade reactions initiated by the modification of the N-Boc group or other functionalities on the quinolinone ring will continue to be a fruitful area of research. These reactions allow for the rapid construction of complex molecules from simple starting materials in a single operation.

| Transformation Type | Description | Potential for Scaffold Diversification |

| C-H Activation | Direct functionalization of C-H bonds on the aromatic ring. | Introduction of a wide range of substituents (e.g., aryl, alkyl, heteroaryl groups) at various positions. |

| Photoredox Catalysis | Light-driven reactions enabling unique bond formations. | Access to novel derivatives through radical-mediated pathways. |

| Cascade Reactions | Multi-step transformations occurring in a single pot. | Rapid construction of complex polycyclic structures. |

| Derivatization of the Lactam Moiety | Reactions targeting the carbonyl group or the adjacent methylene (B1212753) positions. | Synthesis of analogs with modified core structures and potentially altered biological activities. |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the scalable and safe production of this compound. nih.govnih.gov

Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and enabling reactions to be performed at higher temperatures and pressures safely. wiley-vch.de This can lead to significantly shorter reaction times and improved product yields and purity. The modular nature of flow systems also allows for the straightforward integration of multiple reaction and purification steps into a single, automated process. researchgate.net

The integration of Process Analytical Technology (PAT) with flow chemistry setups is a key area for future development. americanpharmaceuticalreview.commt.com PAT tools, such as in-line spectroscopic techniques (e.g., FTIR, Raman), allow for real-time monitoring of critical process parameters and quality attributes. This data can be used to implement automated control strategies, ensuring consistent product quality and optimizing process efficiency. The development of a fully automated and continuous manufacturing process for this compound would represent a significant advancement in its production. nih.gov

| Technology | Key Advantages | Impact on this compound Production |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. | Enables safe and efficient large-scale production with higher yields and purity. |

| Automated Synthesis | High-throughput screening of reaction conditions, library synthesis. | Accelerates the discovery of new derivatives and optimization of synthetic routes. |

| Process Analytical Technology (PAT) | Real-time process monitoring and control. | Ensures consistent product quality and facilitates process optimization and control. |

Emerging Applications in Complex Molecule Synthesis and Material Science Beyond Direct Biological Efficacy

While this compound is primarily valued as a precursor to biologically active compounds, its unique structural and electronic properties suggest potential applications in other areas of chemical science.

In the realm of complex molecule synthesis, the rigid bicyclic structure of the quinolinone core can serve as a valuable scaffold for the construction of intricate molecular architectures. The Boc-protected nitrogen allows for controlled and selective transformations at other positions of the molecule before its removal to unveil a secondary amine for further functionalization. This strategic use of the N-Boc group makes it a versatile building block in the total synthesis of natural products and other complex organic molecules.

Beyond its role in medicinal chemistry, the quinolinone scaffold has potential applications in material science. Quinoline derivatives are known to exhibit interesting photophysical properties and have been investigated for use as functional dyes. weylchem-organica.com The this compound core could be incorporated into polymers or other materials to impart specific optical or electronic properties. Further research into the derivatization of the quinolinone ring could lead to the development of novel materials with applications in areas such as organic light-emitting diodes (OLEDs), sensors, or molecular switches.

| Application Area | Potential Role of this compound | Research Directions |

| Complex Molecule Synthesis | A rigid scaffold and versatile building block. | Utilization in the total synthesis of natural products and other complex targets. |

| Material Science | A core structure for functional materials. | Development of novel polymers, dyes, and sensors with tailored photophysical and electronic properties. |

Q & A

Q. Advanced: How to reconcile conflicting pharmacokinetic data in BBB permeability studies?

- Answer : Parallel artificial membrane permeability assay (PAMPA-BBB) often overestimates penetration vs. in vivo brain/plasma ratio measurements. Compound 3e showed PAMPA permeability >4.0 × 10⁻⁶ cm/s but required LC-MS/MS validation in murine models .

Computational and Structural Insights

Q. Basic: What pharmacophore features define selective MAO-B inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.